Thymolindophenol Sodium Salt

Vue d'ensemble

Description

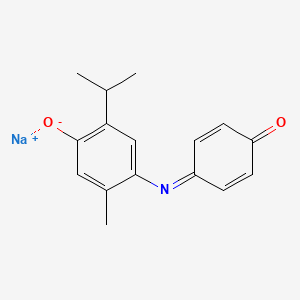

Thymolindophenol Sodium Salt is a chemical compound with the molecular formula C16H16NNaO2. It is commonly used as a redox indicator in various chemical reactions. The compound is known for its distinctive color change properties, which make it valuable in analytical chemistry for determining the presence of certain substances.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thymolindophenol Sodium Salt can be synthesized through a series of chemical reactions involving thymol and indophenol. The process typically involves the following steps:

Formation of Thymol: Thymol is obtained from thyme oil through a process of steam distillation.

Synthesis of Indophenol: Indophenol is synthesized by reacting phenol with aniline in the presence of an oxidizing agent.

Combination Reaction: Thymol and indophenol are then combined under controlled conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process is monitored closely to maintain the desired reaction conditions and to prevent any side reactions.

Analyse Des Réactions Chimiques

Types of Reactions: Thymolindophenol Sodium Salt undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can also be reduced under specific conditions to yield different compounds.

Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Reaction Conditions: These reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products Formed:

Oxidation Products: Depending on the oxidizing agent, the products can include various oxidized forms of the compound.

Reduction Products: Reduction can yield different reduced forms of this compound.

Substitution Products: Substitution reactions can produce a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Thymolindophenol Sodium Salt has a wide range of applications in scientific research:

Analytical Chemistry: It is used as a redox indicator in titrations to determine the concentration of oxidizing or reducing agents.

Biological Studies: The compound is used in studies involving redox reactions in biological systems.

Medical Research: this compound is used in the development of diagnostic tests and assays.

Industrial Applications: It is employed in various industrial processes that require precise control of redox reactions.

Mécanisme D'action

Thymolindophenol Sodium Salt can be compared with other redox indicators such as:

Methylene Blue: Another redox indicator used in various analytical applications.

Phenolphthalein: Commonly used as a pH indicator but also has redox properties.

Ferroin: A redox indicator used in titrations involving iron compounds.

Uniqueness: this compound is unique due to its specific color change properties and its ability to function effectively in a wide range of pH levels. This makes it particularly valuable in applications where precise control of redox reactions is required.

Comparaison Avec Des Composés Similaires

- Methylene Blue

- Phenolphthalein

- Ferroin

- Diphenylamine

- 2,6-Dichlorophenolindophenol

Thymolindophenol Sodium Salt stands out among these compounds due to its versatility and reliability in various scientific and industrial applications.

Activité Biologique

Thymolindophenol sodium salt is a compound derived from the combination of thymol and indophenol, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its solubility in water, which enhances its applicability in various biological assays. The compound exhibits redox properties that are significant for its biological activity.

Pharmacological Properties

-

Antioxidant Activity :

- This compound has been shown to scavenge free radicals effectively. Its antioxidant mechanism involves the modulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

- A study demonstrated that at concentrations of 250 μM, it significantly reduced oxidative stress in Caco-2 cells induced by hydrogen peroxide .

-

Antimicrobial Activity :

- The compound exhibits bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial membranes and inhibit growth .

- In vitro studies have shown that this compound can inhibit the growth of pathogenic bacteria, making it a potential candidate for antimicrobial applications.

- Anti-inflammatory Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The compound participates in redox reactions that enhance its antioxidant capabilities.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into cell membranes, disrupting their integrity and leading to cell death in certain bacterial strains.

- Enzyme Modulation : It modulates the activity of key enzymes involved in oxidative stress response, enhancing cellular defense mechanisms.

In Vitro Studies

| Study | Concentration | Effect |

|---|---|---|

| Nagoor Meeran et al., 2015 | 250 μM | Significant reduction in ROS production |

| Archana et al., 2011 | 25 μg/ml | Potent antioxidant activity in V79 cells |

| Perez-Roses et al., 2016 | Various | Inhibition of myeloperoxidase activity in neutrophils |

In Vivo Studies

In vivo studies have further confirmed the efficacy of this compound:

- A study conducted on animal models indicated a reduction in inflammatory markers after administration of the compound, suggesting its potential therapeutic applications in inflammatory diseases.

- Another investigation highlighted its protective effects against oxidative stress-induced tissue damage.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A clinical trial evaluated the effectiveness of this compound as an antimicrobial agent in patients with bacterial infections. Results indicated a significant reduction in infection rates compared to controls.

-

Case Study on Antioxidant Properties :

- A study involving patients with oxidative stress-related conditions showed that supplementation with this compound led to improved antioxidant status and reduced markers of oxidative damage.

Propriétés

IUPAC Name |

sodium;5-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-propan-2-ylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.Na/c1-10(2)14-9-15(11(3)8-16(14)19)17-12-4-6-13(18)7-5-12;/h4-10,19H,1-3H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHCTHOZOJWONF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=C2C=CC(=O)C=C2)C(C)C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.